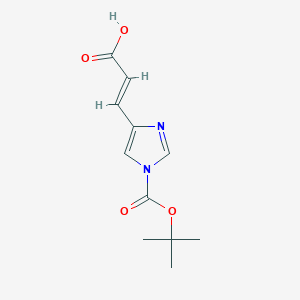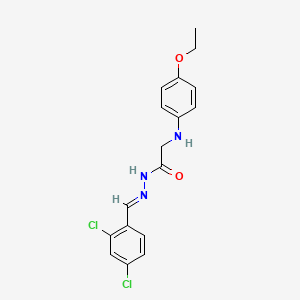
3-(1-(tert-Butoxycarbonyl)-1H-imidazol-4-yl)acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-(tert-Butoxycarbonyl)-1H-imidazol-4-yl)acrylic acid is a compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to an imidazole ring, which is further connected to an acrylic acid moiety. This compound is of interest in organic synthesis due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The Boc protection can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The acrylic acid moiety can be introduced through various coupling reactions, such as Suzuki–Miyaura coupling .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-(1-(tert-Butoxycarbonyl)-1H-imidazol-4-yl)acrylic acid can undergo several types of chemical reactions, including:
Oxidation: The acrylic acid moiety can be oxidized under appropriate conditions.
Reduction: The double bond in the acrylic acid can be reduced to form the corresponding saturated acid.
Substitution: The Boc group can be removed under acidic conditions, and the imidazole ring can participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Boc deprotection using trifluoroacetic acid or hydrochloric acid in methanol.
Major Products
Oxidation: Oxidized derivatives of the acrylic acid moiety.
Reduction: Saturated carboxylic acids.
Substitution: Deprotected imidazole derivatives.
Scientific Research Applications
3-(1-(tert-Butoxycarbonyl)-1H-imidazol-4-yl)acrylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Could be used in the development of pharmaceuticals, particularly those involving imidazole derivatives.
Industry: May find use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1-(tert-Butoxycarbonyl)-1H-imidazol-4-yl)acrylic acid involves the reactivity of the imidazole ring and the acrylic acid moiety. The Boc group serves as a protecting group, which can be removed under acidic conditions to reveal the reactive imidazole nitrogen. This allows the compound to participate in various chemical reactions, targeting specific molecular pathways .
Comparison with Similar Compounds
Similar Compounds
3-(1-(tert-Butoxycarbonyl)-1H-imidazol-2-yl)acrylic acid: Similar structure but with the imidazole ring substituted at a different position.
3-(1-(tert-Butoxycarbonyl)-1H-imidazol-5-yl)acrylic acid: Another positional isomer.
3-(1-(tert-Butoxycarbonyl)-1H-imidazol-4-yl)propionic acid: Similar structure but with a saturated carboxylic acid moiety.
Uniqueness
3-(1-(tert-Butoxycarbonyl)-1H-imidazol-4-yl)acrylic acid is unique due to its specific substitution pattern and the presence of both a Boc-protected imidazole and an acrylic acid moiety.
Properties
Molecular Formula |
C11H14N2O4 |
|---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
(E)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]prop-2-enoic acid |
InChI |
InChI=1S/C11H14N2O4/c1-11(2,3)17-10(16)13-6-8(12-7-13)4-5-9(14)15/h4-7H,1-3H3,(H,14,15)/b5-4+ |
InChI Key |
BGNMSJBSPKDGNR-SNAWJCMRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C=C(N=C1)/C=C/C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(N=C1)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-[(3-{4-[(4-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11979731.png)


![4-[[(7-{[(3-Carboxypropyl)(methyl)amino]sulfonyl}-9H-fluoren-2-YL)sulfonyl](methyl)amino]butanoic acid](/img/structure/B11979757.png)



![N'-[(E)-(4-ethylphenyl)methylidene]-3-(5-methyl-2-thienyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11979793.png)
![N'-[(E)-(3-allyl-2-hydroxyphenyl)methylidene]-3-(2,4-dichlorophenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11979797.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-methylphenyl)methylidene]acetohydrazide](/img/structure/B11979803.png)
![(5E)-5-(4-butoxybenzylidene)-2-(3-pyridinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11979819.png)
![N-[3-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yloxy)phenyl]acetamide](/img/structure/B11979822.png)
![((3Z)-3-{3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-YL)acetic acid](/img/structure/B11979823.png)
![(5Z)-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(4-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one](/img/structure/B11979831.png)
